molecular formula C9H16N2 B13184145 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane

Katalognummer: B13184145
Molekulargewicht: 152.24 g/mol
InChI-Schlüssel: OWDARNZFBFYZCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring two fused azetidine rings connected via a shared spiro carbon atom. The cyclobutyl substituent introduces unique steric and electronic effects, which may influence solubility, metabolic stability, and receptor interactions. This compound is part of a broader class of diazaspiro structures investigated for applications in drug discovery, particularly as dopamine receptor ligands and intermediates in bioactive molecule synthesis .

Eigenschaften

Molekularformel

C9H16N2

Molekulargewicht

152.24 g/mol

IUPAC-Name

2-cyclobutyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C9H16N2/c1-2-8(3-1)11-6-9(7-11)4-10-5-9/h8,10H,1-7H2

InChI-Schlüssel

OWDARNZFBFYZCT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2CC3(C2)CNC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane typically involves multi-step procedures. One common method includes the cyclization of di-electrophiles and di-nucleophiles through double substitution reactions . Another approach involves successive [2+2] cycloadditions between dichloroketene and olefins, although this method often results in low to moderate yields .

Industrial Production Methods: Industrial production of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane is less documented, but it likely involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, may also be employed .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility and Receptor Affinity

The solubility and receptor binding profiles of 2,6-diazaspiro[3.3]heptane derivatives vary significantly with substituents. Key comparisons include:

Compound Substituent Solubility (µM) D3 Receptor Ki (nM) Notes
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane Cyclobutyl Not reported Pending Hypothesized to balance solubility and affinity due to moderate ring strain
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Cyclopropyl 148 1093 High solubility but low D3 affinity; cyclopropane reduces steric hindrance
2-Methyl-2,6-diazaspiro[3.3]heptane (dihydrochloride) Methyl >100 (estimated) Not reported High purity/stability; used as intermediate in drug discovery
2-Benzyl-2,6-diazaspiro[3.3]heptane Benzyl Not reported Not reported Explored in salt forms (oxalate, hemioxalate) for improved crystallinity
Homopiperazine analogs Non-spiro 2–109 0.5–50 Lower solubility but superior D3 affinity compared to spiro analogs

Key Findings :

  • Solubility: Spiro[3.3]heptane derivatives generally exhibit higher aqueous solubility than non-spiro analogs (e.g., homopiperazines), attributed to reduced planarity and improved three-dimensionality . Cyclopropyl variants (e.g., 9j and 9k) achieve the highest solubility (148 µM and 109 µM) .
  • Receptor Affinity: Non-spiro homopiperazines show stronger D3 receptor binding (Ki = 0.5–50 nM), whereas spirocyclic analogs like the cyclopropyl derivative have significantly weaker affinity (Ki = 1093 nM), suggesting a trade-off between solubility and target engagement .

Structural Rigidity and Bioactivity

The spiro[3.3]heptane core enhances conformational rigidity, which can improve metabolic stability and selectivity. For example:

  • Anticancer Activity: Spiroisoxazoline derivatives (e.g., YA2 and YA3) with larger spiro{4.4}non-ene cores demonstrated anticancer activity in cell line screens, though their structural complexity differs from spiro[3.3]heptanes .
  • Neuroprotection : Methyl and benzyl derivatives are prioritized as intermediates for neuroactive molecule synthesis, leveraging their stability for further functionalization .

Biologische Aktivität

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane (CAS No. 1041026-70-3) is a unique compound characterized by its spirocyclic structure, which includes a cyclobutane ring fused to a diazaspiro framework. This structural configuration has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's IUPAC name is 2,6-diazaspiro[3.3]heptane dihydrochloride, and it has a molecular formula of C₅H₁₂Cl₂N₂ with a molecular weight of approximately 171.07 g/mol .

Structural Characteristics

The compound's structure can be represented using the SMILES notation: C1NCC12CNC2.Cl.Cl. This notation indicates the arrangement of nitrogen and carbon atoms within the spirocyclic framework, which contributes to its pharmacological potential .

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit significant biological activity, particularly as pharmacological agents capable of mimicking natural ligands in biological systems. Notably, 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane has been investigated for its interactions with various biological targets, including sigma receptors (σ1R and σ2R), which are implicated in numerous physiological processes and disease states.

The mechanisms through which 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane exerts its biological effects are primarily associated with receptor binding and modulation. Specifically, studies have shown that this compound can bind to sigma receptors, influencing pathways related to pain perception, neuroprotection, and potentially cancer treatment .

Binding Affinity Studies

In vitro binding assays have demonstrated the compound's affinity for sigma receptors. A representative study involved evaluating the displacement of radioligands in rat liver homogenates to determine binding affinities for σ1 and σ2 receptors. The results indicated that certain derivatives of diazaspiro compounds exhibit varying degrees of selectivity and potency against these receptors .

Compound NameBinding Affinity (nM)Selectivity Index
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane501:5
Homopiperazine Analog41:10
Other Aza CompoundsVariesN/A

Case Studies

Several studies have explored the therapeutic potential of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane in various contexts:

  • Cancer Treatment : Research has highlighted the role of σ2 receptor antagonists in blocking neuronal uptake of amyloid-beta oligomers, suggesting that compounds like 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane could be beneficial in delaying the progression of Alzheimer's disease .
  • Pain Management : Compounds targeting σ receptors have been evaluated for their efficacy in managing neuropathic pain and other pain-related conditions .

Synthesis

The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. Notable methods include using starting materials like 2,2-bis(bromomethyl)-1,3-propanediol to construct the spiro framework .

Comparative Analysis

The compound shares structural similarities with several other biologically active compounds:

Compound NameCAS NumberSimilarity Index
tert-Butyl 6-amino-2-azaspiro[3.3]heptane1211586-09-20.94
tert-Butyl 2-amino-7-azaspiro[3.5]nonane1239319-82-40.92
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane1147557-97-80.94

These compounds exhibit varying degrees of biological activity and provide valuable insights for comparative studies in drug development and pharmacology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.